"tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate" molecular weight and formula
"tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate" molecular weight and formula
An In-Depth Technical Guide to tert-Butyl 3-aminoazetidine-1-carboxylate
An Introduction to a Versatile Azetidine Building Block
tert-Butyl 3-aminoazetidine-1-carboxylate is a pivotal chemical intermediate, widely employed by researchers and scientists in the field of drug development and medicinal chemistry. Its rigid, three-dimensional azetidine core, combined with the synthetically versatile primary amine and the Boc-protecting group, makes it an invaluable building block for introducing the azetidine motif into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its applications in the pharmaceutical sciences.
It is important to note that the requested topic, "tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate," does not correspond to a readily available or commonly documented chemical entity. The information presented herein pertains to the closely related and widely utilized compound, tert-butyl 3-aminoazetidine-1-carboxylate, which is likely the intended subject of this guide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl 3-aminoazetidine-1-carboxylate is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | TCI Chemicals |
| Molecular Weight | 172.23 g/mol | TCI Chemicals |
| CAS Number | 193269-78-2 | ChemicalBook[1] |
| Appearance | Colorless to light yellow clear liquid | TCI Chemicals |
| Boiling Point | 79-81 °C at 3 mmHg | ChemicalBook[1] |
| Density | 1.1 g/mL | ChemicalBook[1] |
| Refractive Index | 1.4650 | ChemicalBook[1] |
| Storage Temperature | 2-8°C, under inert atmosphere | ChemicalBook[1] |
Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate
The synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is a well-established process, often starting from a corresponding azido precursor. The following protocol outlines a common and efficient method for its preparation.
Experimental Protocol: Synthesis from tert-Butyl 3-azidoazetidine-1-carboxylate
This procedure details the reduction of an azide to a primary amine using palladium on carbon as a catalyst under a hydrogen atmosphere.
Materials:
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tert-Butyl 3-azidoazetidine-1-carboxylate
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Ethyl acetate (EtOAc)
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10% Palladium on carbon (Pd/C)
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Diatomaceous earth (e.g., Celite®)
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Hydrogen gas (H₂) balloon
Procedure:
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In a suitable reaction vessel, dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1 equivalent) in ethyl acetate.
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Carefully add 10% Pd/C (a catalytic amount) to the solution.
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Securely attach a balloon filled with hydrogen gas to the reaction vessel.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress, which is typically complete within 12 hours.
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Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
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Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.
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Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation) to yield tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil. The product is often of sufficient purity for use in subsequent reactions without further purification[1].
Synthesis Workflow Diagram
Caption: Synthetic route to tert-Butyl 3-aminoazetidine-1-carboxylate.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl 3-aminoazetidine-1-carboxylate make it a valuable scaffold in the design of novel therapeutic agents. The azetidine ring system is a desirable motif in medicinal chemistry as it can impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility compared to more traditional carbocyclic or heterocyclic rings.
The primary amine of tert-butyl 3-aminoazetidine-1-carboxylate serves as a key functional handle for further chemical modifications. It can readily participate in a wide range of chemical transformations, including but not limited to:
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Amide bond formation
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Reductive amination
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Sulfonamide synthesis
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Urea and thiourea formation
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Nucleophilic substitution reactions
These reactions allow for the facile incorporation of the azetidine core into larger, more complex molecules, enabling the exploration of new chemical space in the quest for novel drug candidates. The Boc-protecting group provides a stable and reliable means of masking the other nitrogen atom of the azetidine ring during these transformations and can be selectively removed under acidic conditions when desired.
While specific drug molecules containing this exact building block are proprietary, the azetidine motif is present in a number of approved drugs and clinical candidates, highlighting the importance of intermediates like tert-butyl 3-aminoazetidine-1-carboxylate in their synthesis. For example, azetidine derivatives are key components in drugs targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders. The structural rigidity of the azetidine ring can help to lock in a specific conformation of a drug molecule, leading to higher binding affinity and selectivity for its biological target.
Illustrative Reaction Pathway
Caption: General application in multi-step organic synthesis.
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential when working with tert-butyl 3-aminoazetidine-1-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
References
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PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride.
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Knight Chemicals. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]
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PubChem. (n.d.). Tert-butyl 3-aminoazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
